Technical Guide & Safety Profile: 3-Methoxybutan-1-amine Hydrochloride
Technical Guide & Safety Profile: 3-Methoxybutan-1-amine Hydrochloride
The following is an in-depth technical guide and safety data analysis for 3-Methoxybutan-1-amine Hydrochloride . This document is structured to serve researchers and drug development professionals, moving beyond standard compliance text to provide actionable, field-proven insights.
Document Type: Enhanced Safety Data Sheet (eSDS) & Technical Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and R&D Scientists[1]
Chemical Identity & Research Context
The "Why" Behind the Molecule
In modern drug discovery, 3-methoxybutan-1-amine hydrochloride is more than a simple building block; it is a strategic tool for Multiparametric Optimization (MPO) .[1] The introduction of the 3-methoxybutyl motif serves two primary functions in lead optimization:
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Lipophilicity Modulation: The ether oxygen lowers
compared to a pure isopentyl chain, improving solubility without introducing a hydrogen bond donor (HBD). -
Metabolic Stability: The branching at the C3 position, combined with the methoxy cap, can sterically hinder oxidative metabolism at the terminal positions, a common liability in aliphatic amines.
Product Identifiers
| Parameter | Detail |
| Chemical Name | 3-Methoxybutan-1-amine hydrochloride |
| Synonyms | 3-Methoxybutylamine HCl; 1-Amino-3-methoxybutane hydrochloride |
| CAS Number | 2988847-35-2 (Specific to (S)-isomer); Racemate often unlisted or referenced via free base.[1] |
| Molecular Formula | |
| Molecular Weight | 139.62 g/mol |
| Structure |
Hazard Identification & Risk Assessment
GHS Classification (29 CFR 1910.1200)
While many aliphatic amines are corrosive, the hydrochloride salt form significantly mitigates volatility and immediate corrosivity, shifting the profile to Irritant .[1]
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Signal Word: WARNING
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Hazard Statements:
The "Hidden" Hazards (Expert Insight)
Standard SDSs often miss the operational risks specific to this compound class:
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Hygroscopicity: Like most amine hydrochlorides with ether linkages, this compound is highly hygroscopic. Absorption of atmospheric water leads to "gumming," which alters stoichiometry during weighing. A wet sample is a compromised sample. [1]
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Free Base Liberation: In basic aqueous media (pH > 10), the free amine is liberated. The free base is volatile and likely Corrosive , requiring different PPE standards than the salt.
Physicochemical Profile
Data Integrity Note: Values below are synthesized from experimental data of close structural analogs (e.g., 3-methoxypropylamine HCl) and calculated properties, as specific experimental data for the butyl homolog is rare in public domains.
| Property | Value | Operational Implication |
| Physical State | White to off-white crystalline solid | Visual check: Yellowing indicates oxidation.[1] |
| Melting Point | >150°C (Decomposes) | Do not dry in oven >60°C; use vacuum desiccator.[7] |
| Solubility (Water) | >50 mg/mL | Excellent for aqueous workups.[7] |
| Solubility (DMSO) | Soluble | Suitable for biological assay stock solutions. |
| pKa (Conjugate Acid) | ~10.0 - 10.5 (Predicted) | Remains protonated at physiological pH (7.4).[1] |
| Hygroscopicity | High | Store under inert gas (Argon/Nitrogen). |
Handling & Storage Protocol: A Self-Validating System
Core Directive: The integrity of your biological assay depends on the stoichiometry of this reagent. The following protocol ensures the compound remains anhydrous and chemically pure.
Storage[3]
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Tightly sealed glass vial with Parafilm or heat-shrink band. Avoid metal containers due to potential chloride corrosion over long periods.[1][7]
Operational Workflow (Weighing & Solubilization)
This workflow uses a "Check-Point" system to validate sample quality before use.
Caption: Figure 1: Self-validating handling workflow. The "Visual Inspection" node is the critical control point (CCP) to prevent stoichiometry errors caused by water absorption.[1]
Emergency Response & First Aid
Principle: Treat as a chemical irritant that can become corrosive upon contact with moist mucous membranes (due to hydrolysis and local high concentration).
Exposure Response Matrix
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Inhalation: Move to fresh air immediately. If wheezing occurs (indicating bronchial irritation), seek medical attention.
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Skin Contact: Brush off dry powder before rinsing. Then wash with soap and water for 15 minutes.
-
Why brush first? Adding water to a large mass of amine salt on the skin can create a concentrated, hypertonic, acidic solution that exacerbates irritation.[1]
-
-
Eye Contact: Rinse cautiously with water for several minutes.[2][3][4][5] Remove contact lenses if present.[3][4][5] Do not neutralize with acids or bases; use saline or water only.
Emergency Decision Tree
Caption: Figure 2: Triage logic for accidental exposure. Eye contact is prioritized as the highest risk due to potential for irreversible corneal damage.[1]
Synthesis & Derivation Logic
For researchers unable to source the compound, it is typically synthesized via two primary routes. Understanding the route helps identify potential impurities (e.g., residual metals or azides).
-
Reductive Amination:
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Mesylate Displacement:
Disposal Considerations
Regulatory Status: As an organic amine salt, it does not typically classify as "P-listed" (acutely toxic) waste under US EPA RCRA, but it is a "Characteristic" waste if it exhibits corrosivity (unlikely for the salt) or ignitability.[1]
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Recommendation: Dissolve in a combustible solvent (e.g., acetone) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.
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Prohibition: Do not dispose of down the drain. The methoxy-amine motif can be toxic to aquatic microorganisms (H400/H411 potential based on analogs).
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 17291, 3-Methoxy-1-butanol (Precursor Data). Retrieved February 13, 2026. [Link]
- Barnes-Seeman, D. "The physicochemical properties of amines and their importance in drug discovery." Journal of Medicinal Chemistry, 2012.
Sources
- 1. WO2020186199A1 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 2. enamine.enamine.net [enamine.enamine.net]
- 3. fishersci.com [fishersci.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine hydrochloride, (2R,3R)- | C15H26ClNO | CID 24786081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US10851073B2 - Protein tyrosine phosphatase inhibitors and methods of use thereof - Google Patents [patents.google.com]
